molecular formula C12H13NO B8543991 2-(6-Methoxyindan-1-yl)acetonitrile

2-(6-Methoxyindan-1-yl)acetonitrile

Cat. No.: B8543991
M. Wt: 187.24 g/mol
InChI Key: LCBMTXZTEDATHA-UHFFFAOYSA-N
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Description

2-(6-Methoxyindan-1-yl)acetonitrile is a chiral organic compound with the molecular formula C12H13NO and a molecular weight of 187.24 g/mol . It is characterized by an indane ring system bearing a methoxy substituent and a chiral acetonitrile side chain. This compound serves as a critical synthetic intermediate in organic and medicinal chemistry research. Its primary research value lies in its role as a precursor in the multistep synthesis of complex tricyclic molecules, particularly Ramelteon, a selective melatonin receptor agonist approved for the treatment of insomnia . In this context, the nitrile group of the compound is a versatile functional handle that can be further transformed into other groups, such as the ethylamine chain found in the final active pharmaceutical ingredient . The chiral center is essential for the biological activity of the resulting molecules, making enantiomerically pure material a key requirement for pharmacological studies . This product is intended for research and development applications in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound using appropriate safety practices.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)acetonitrile

InChI

InChI=1S/C12H13NO/c1-14-11-5-4-9-2-3-10(6-7-13)12(9)8-11/h4-5,8,10H,2-3,6H2,1H3

InChI Key

LCBMTXZTEDATHA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CCC2CC#N)C=C1

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Trends

  • Electronic Properties: DFT studies on similar compounds (e.g., coumarin derivatives) show non-planar structures and localized HOMO-LUMO orbitals, suggesting reactivity trends for indan-based nitriles .
  • Biological Potential: Nitrile groups in letrozole/anastrozole analogs demonstrate antitumor activity, indicating a promising avenue for this compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(6-Methoxyindan-1-yl)acetonitrile, and how can reaction conditions be optimized?

  • Methodology :

  • Nitrile Formation : Utilize cyanoethylation reactions under reflux with Zn/THF, as demonstrated in analogous indole-acetonitrile syntheses .
  • Solvent Optimization : Acetonitrile is effective as a solvent due to its polarity and miscibility with carbonate buffers, as seen in peptide coupling reactions .
  • Catalytic Systems : Explore phase-transfer catalysts (e.g., LiI) to enhance reactivity, similar to alkylation protocols for triazole derivatives .
  • Yield Improvement : Monitor reaction progress via TLC or HPLC, and adjust stoichiometry of aryl precursors and nitrile sources .

Q. How can single-crystal X-ray diffraction resolve the molecular structure of this compound?

  • Methodology :

  • Crystallization : Grow crystals via slow evaporation in acetonitrile/dichloromethane mixtures, ensuring minimal disorder .
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 173 K to reduce thermal motion artifacts .
  • Refinement : Apply SHELXL for small-molecule refinement, addressing challenges like high R-factors (e.g., >0.05) by constraining H-atom parameters and validating with residual electron density maps .

Q. What analytical techniques validate the purity of this compound?

  • Methodology :

  • HPLC : Use a C18 column with acetonitrile/water gradients (e.g., 60:40 v/v) and UV detection at 254 nm, referencing retention times against standards .
  • Melting Point : Compare observed mp (e.g., 199–201°C) to literature, noting deviations >2°C indicate impurities .
  • Elemental Analysis : Validate %C, %H, and %N within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can conflicting NMR data between predicted and observed spectra be resolved?

  • Methodology :

  • Computational Validation : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to simulate 1^1H/13^13C shifts, comparing with experimental data .
  • Isotopic Labeling : Introduce 15^{15}N or 13^{13}C labels to trace unexpected coupling patterns .
  • 2D NMR : Use HSQC and HMBC to assign ambiguous peaks, particularly for methoxy and nitrile groups .

Q. What strategies address solubility limitations of this compound in aqueous systems?

  • Methodology :

  • Co-Solvent Screening : Test acetonitrile/water mixtures (e.g., 20–40% v/v) to enhance solubility without precipitating the compound .
  • Surfactant Use : Employ polysorbates (e.g., Tween-80) at 0.1–1.0% w/v to stabilize hydrophobic moieties .
  • pH Adjustment : Ionize the nitrile group in basic conditions (pH >10) using sodium carbonate buffers .

Q. How does the methoxy group’s position influence electronic properties in computational models?

  • Methodology :

  • DFT Calculations : Compare HOMO-LUMO gaps of 6-methoxy vs. 4-methoxy analogs using Gaussian09 with B3LYP functional .
  • Electrostatic Potential Mapping : Identify electron-rich regions (e.g., methoxy oxygen) to predict reactivity in nucleophilic substitutions .
  • Experimental Cross-Validation : Correlate computational logD values (e.g., 1.12) with HPLC-derived partition coefficients .

Q. How can crystallographic data discrepancies (e.g., twinning, disorder) be mitigated during refinement?

  • Methodology :

  • Twinning Analysis : Use PLATON to detect twinning ratios and apply HKLF5 data format in SHELXL for integration .
  • Disorder Modeling : Split occupancy for overlapping atoms (e.g., methoxy groups) and refine anisotropically with ISOR restraints .
  • Validation Tools : Check with checkCIF for alerts >B-level and resolve using SQUEEZE for solvent-accessible voids .

Safety and Best Practices

Q. What safety protocols are critical for handling nitrile-containing compounds?

  • Methodology :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for synthesis steps involving acetonitrile evaporation (TLV: 20 ppm) .
  • Emergency Response : For spills, neutralize with 10% NaHCO3_3 and adsorb with vermiculite .

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